molecular formula C17H38ClN3 B14376281 N,N-Dibutyl[bis(diethylamino)]methaniminium chloride CAS No. 89450-30-6

N,N-Dibutyl[bis(diethylamino)]methaniminium chloride

Cat. No.: B14376281
CAS No.: 89450-30-6
M. Wt: 320.0 g/mol
InChI Key: ZBOHREJNHNIBPL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibutyl[bis(diethylamino)]methaniminium chloride is a quaternary ammonium compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl[bis(diethylamino)]methaniminium chloride typically involves the reaction of dibutylamine with diethylamine in the presence of a suitable alkylating agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through nucleophilic substitution, resulting in the formation of the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl[bis(diethylamino)]methaniminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in ethanol at 0-5°C.

    Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of N,N-Dibutyl[bis(diethylamino)]methaniminium oxide.

    Reduction: Formation of N,N-Dibutyl[bis(diethylamino)]methaniminium hydride.

    Substitution: Formation of various substituted quaternary ammonium compounds.

Scientific Research Applications

N,N-Dibutyl[bis(diethylamino)]methaniminium chloride has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N,N-Dibutyl[bis(diethylamino)]methaniminium chloride involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It also forms complexes with various biomolecules, affecting their function and stability. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and inhibition of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dibutylamine: A secondary amine used in corrosion inhibitors and emulsifiers.

    Diisobutylamine: A secondary amine with applications in bacterial growth inhibition and as a precursor to fertilizers.

Uniqueness

N,N-Dibutyl[bis(diethylamino)]methaniminium chloride is unique due to its quaternary ammonium structure, which imparts distinct chemical properties and reactivity. Unlike secondary amines like dibutylamine and diisobutylamine, this compound exhibits enhanced stability and solubility in aqueous media, making it suitable for a wider range of applications.

Properties

CAS No.

89450-30-6

Molecular Formula

C17H38ClN3

Molecular Weight

320.0 g/mol

IUPAC Name

bis(diethylamino)methylidene-dibutylazanium;chloride

InChI

InChI=1S/C17H38N3.ClH/c1-7-13-15-20(16-14-8-2)17(18(9-3)10-4)19(11-5)12-6;/h7-16H2,1-6H3;1H/q+1;/p-1

InChI Key

ZBOHREJNHNIBPL-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](=C(N(CC)CC)N(CC)CC)CCCC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.